molecular formula C8H7N3OS B3022500 5-(5-Methyl-2-furyl)-1,2,4-triazine-3-thiol CAS No. 1142199-96-9

5-(5-Methyl-2-furyl)-1,2,4-triazine-3-thiol

Cat. No.: B3022500
CAS No.: 1142199-96-9
M. Wt: 193.23 g/mol
InChI Key: UYPCCAIIANXIQH-UHFFFAOYSA-N
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Description

5-(5-Methyl-2-furyl)-1,2,4-triazine-3-thiol: is a heterocyclic compound that contains both furan and triazine rings

Safety and Hazards

“5-Methyl-2-furanmethanol” is classified as Acute Tox. 4 Oral according to GHS07. It has a hazard statement of H302 and precautionary statements of P264, P270, P301 + P312, and P501 . It is also noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Methyl-2-furyl)-1,2,4-triazine-3-thiol typically involves the reaction of 5-methyl-2-furyl derivatives with triazine precursors under controlled conditions. One common method is the cyclization of 5-methyl-2-furyl hydrazine with carbon disulfide, followed by oxidation to form the desired triazine-thiol compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced catalysts and reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(5-Methyl-2-furyl)-1,2,4-triazine-3-thiol can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction of this compound can lead to the formation of corresponding thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines are used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(5-Methyl-2-furyl)-1,2,4-triazine-3-thiol is used as a building block in organic synthesis, particularly in the creation of more complex heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(5-Methyl-2-furyl)-1,2,4-triazine-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

    5-Methyl-2-furfuryl alcohol: Shares the furan ring but lacks the triazine and thiol groups.

    2-(5-Methyl-2-furyl)-1,3,4-thiadiazole: Contains a similar furan ring and thiol group but differs in the triazine structure.

Uniqueness: 5-(5-Methyl-2-furyl)-1,2,4-triazine-3-thiol is unique due to the combination of its furan and triazine rings along with the thiol group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(5-methylfuran-2-yl)-2H-1,2,4-triazine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c1-5-2-3-7(12-5)6-4-9-11-8(13)10-6/h2-4H,1H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPCCAIIANXIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC(=S)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801217175
Record name 1,2,4-Triazine-3(2H)-thione, 5-(5-methyl-2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142199-96-9
Record name 1,2,4-Triazine-3(2H)-thione, 5-(5-methyl-2-furanyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142199-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazine-3(2H)-thione, 5-(5-methyl-2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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